![molecular formula C15H12N2OS B280388 N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide](/img/structure/B280388.png)
N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with specific receptors in the human body, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the modulation of specific receptors in the human body. This compound has been shown to interact with a specific type of receptor known as the G protein-coupled receptor, which plays a key role in many physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to modulate the activity of specific enzymes and proteins in the human body, which can lead to changes in cellular signaling pathways. Additionally, this compound has been shown to have an effect on the central nervous system, which makes it a potential candidate for the development of drugs to treat neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide in lab experiments is its ability to interact with specific receptors in the human body. This makes it a valuable tool for studying the function of these receptors and developing new drugs that target them. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are many potential future directions for research involving N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide. Some of these directions include:
1. Further exploration of the mechanism of action of this compound, which could lead to the development of new drugs that target specific receptors in the human body.
2. Investigation of the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Development of new synthesis methods for this compound that are more efficient and cost-effective.
4. Investigation of the potential use of this compound in the development of new drugs to treat cancer and other diseases.
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. This compound has been shown to interact with specific receptors in the human body, which makes it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a pyridine derivative and a benzothiophene derivative.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide has been the subject of numerous scientific studies, which have explored its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is its ability to interact with specific receptors in the human body, which makes it a potential candidate for the development of new drugs.
Properties
Molecular Formula |
C15H12N2OS |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H12N2OS/c18-15(17-9-11-4-3-7-16-8-11)13-10-19-14-6-2-1-5-12(13)14/h1-8,10H,9H2,(H,17,18) |
InChI Key |
IPJRBYDLPQYYNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.